molecular formula C12H15ClO2 B3024975 Methyl 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 86618-06-6

Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No.: B3024975
CAS No.: 86618-06-6
M. Wt: 226.7 g/mol
InChI Key: YLOVJTBYAMJJPN-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-3-methylbutanoate is a synthetic organic compound with the CAS Registry Number 86618-06-6 and a molecular formula of C 12 H 15 ClO 2 . It is defined by the SMILES string CC(C)C(C1=CC=C(Cl)C=C1)C(OC)=O, which describes its structure as an ester featuring a 4-chlorophenyl ring and an isopropyl group . The compound has a molecular weight of 226.70 g/mol . This ester holds significant value in agricultural and environmental chemistry research. Its primary researched application is as a major metabolite and transformation product of synthetic pyrethroid insecticides, such as esfenvalerate , in soil and biological systems . Studying this compound is crucial for understanding the environmental fate, degradation pathways, and ecological impact of a widely used class of pesticides . Researchers utilize it to track pesticide breakdown, assess potential soil and groundwater contamination, and investigate the long-term behavior of agrochemicals in the environment. Available safety information indicates that this compound requires careful handling. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVJTBYAMJJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908996
Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104486-05-7, 86618-06-6
Record name Methyl 2-(4-chlorophenyl)-3-methylbutyrate
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Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorophenyl)-3-methylbutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(4-chlorophenyl)-3-methylbutanoic acid+methanolacid catalystMethyl 2-(4-chlorophenyl)-3-methylbutanoate+water\text{2-(4-chlorophenyl)-3-methylbutanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-chlorophenyl)-3-methylbutanoic acid+methanolacid catalyst​Methyl 2-(4-chlorophenyl)-3-methylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-chlorophenyl)-3-methylbutanoic acid.

    Reduction: 2-(4-chlorophenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The chlorophenyl group may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thioester Analogs

Replacing the ester oxygen with sulfur produces S-α-methyl(6-phenoxy-2-pyridyl)methyl 2-(4-chlorophenyl)-3-methylbutanethioate (Compound 1). This modification significantly enhances pesticidal toxicity. For example:

Compound LD50 (μg/g) Toxicity Increase vs. Ester
Methyl 2-(4-chlorophenyl)-3-methylbutanoate (Ester) 0.015 Baseline
Thioester (Compound 1) 0.003 5-fold

The thioester’s higher lipophilicity and improved enzyme inhibition likely contribute to its efficacy .

Nitrile Derivative

2-(4-chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9) replaces the ester group with a nitrile. Key differences include:

  • Molecular Weight : 193.68 vs. 226.71 (ester)
  • Reactivity : Nitriles undergo hydrolysis to carboxylic acids, whereas esters hydrolyze to acids and alcohols.
  • Applications : Nitriles are intermediates in agrochemical synthesis but lack direct pesticidal activity .
Carboxylic Acid Form

2-(4-chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) lacks the methyl ester group. Differences include:

  • Solubility : The acid is more polar and water-soluble.
  • Applications : Used in pharmaceutical synthesis rather than pesticides due to reduced volatility .

Substituent Modifications

Fluorinated Analog

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride substitutes chlorine with fluorine. Fluorine’s electronegativity alters electronic properties and metabolic stability, making it valuable in drug design. For example:

  • Molecular Formula: C₁₂H₁₆FNO₂ vs. C₁₂H₁₅ClO₂ (original ester)
  • Bioactivity : Fluorinated analogs often exhibit enhanced receptor binding .
Deuterated Derivatives

Deuterated forms, such as [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate, are used in metabolic studies. Key features:

  • Molecular Weight: 424.93 vs. 419.89 (non-deuterated esfenvalerate)
  • Applications : Isotopic labeling aids in tracking biodegradation pathways .

Stereochemical and Structural Derivatives

Pyrethroid Insecticides

This compound is a precursor to esfenvalerate (S-cyano(3-phenoxyphenyl)methyl ester) and fenvalerate (racemic mixture). Stereochemistry critically affects activity:

  • Esfenvalerate : (S)-configuration at both chiral centers results in higher insecticidal potency.
  • Fenvalerate : Racemic form is less active due to enantiomeric dilution .
Imidazolidinedionylmethyl Esters

Derivatives like (2,4-dioxo-3-ethyl-1-imidazolidinyl)methyl 2-(4-chlorophenylamino)-3-methylbutanoate introduce heterocyclic moieties. These modifications enhance binding to pest-specific enzymes, improving selectivity and resistance profiles .

Pesticidal Activity

Compound Type Key Feature Activity (LD50 Range)
Ester (Original) Chlorinated aromatic ring 0.015 μg/g
Thioester Sulfur substitution 0.003 μg/g
Pyrethroid (Esfenvalerate) Cyano-phenoxy group 0.005–0.01 μg/g

Thioesters and pyrethroids exhibit superior activity due to enhanced enzyme inhibition and stereochemical precision .

Biological Activity

Methyl 2-(4-chlorophenyl)-3-methylbutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group attached to a chlorinated aromatic ring. Its molecular formula is C12H15ClO2, and it features a 4-chlorophenyl group, which may enhance its lipophilicity and cellular uptake.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties, particularly as a histone deacetylase inhibitor (HDACI). This mechanism suggests a role in modulating gene expression, which is critical in cancer therapy. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively.

  • Case Study : In a study comparing various HDACIs, this compound demonstrated an IC50 value of 0.69 μM against HeLa cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin (IC50 = 2.29 μM) .

2. Anti-Inflammatory and Analgesic Effects

Similar compounds have been reported to possess anti-inflammatory and analgesic properties. The chlorinated phenyl group may contribute to these effects by enhancing interactions with cellular enzymes involved in inflammatory pathways.

  • Research Findings : A study indicated that this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10 in vitro .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorinated phenyl group is essential for enhancing binding affinity to certain targets.

MechanismDescription
Histone Deacetylase InhibitionModulates gene expression by inhibiting HDACs, affecting cancer cell proliferation.
Cytokine ModulationAlters levels of pro-inflammatory and anti-inflammatory cytokines.
Cellular UptakeEnhanced by the lipophilicity imparted by the chlorinated phenyl group.

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 3-methylbutanoic acid in the presence of a base. Its applications extend across medicinal chemistry, where it serves as an intermediate for synthesizing more complex organic molecules.

Comparative Analysis with Similar Compounds

The compound can be compared with other structurally similar compounds such as methyl 2-(4-bromophenyl)-3-methylbutanoate and methyl 2-(4-fluorophenyl)-3-methylbutanoate. Each variant exhibits unique reactivity and potency due to differences in the halogen substituent.

Table: Comparison of Similar Compounds

CompoundIC50 (μM)Notable Activity
This compound0.69HDAC inhibition
Methyl 2-(4-bromophenyl)-3-methylbutanoateTBDTBD
Methyl 2-(4-fluorophenyl)-3-methylbutanoateTBDTBD

Q & A

Q. What are common synthetic routes for Methyl 2-(4-chlorophenyl)-3-methylbutanoate?

Methodological Answer: The compound is typically synthesized via esterification or coupling reactions. For example, analogous ester derivatives (e.g., methylated amino acids) are prepared by reacting carboxylic acid precursors with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride) under inert atmospheres. Purification often employs reverse-phase (C18) or silica gel column chromatography with solvents such as acetonitrile/water or hexane/ethyl acetate . Optimization of reaction time (e.g., 27 hours at 60°C) and stoichiometric ratios (e.g., 2:1 molar excess of trifluoroethylating agents) is critical for yield improvement.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural elucidation combines X-ray crystallography (using programs like SHELXL for refinement ), NMR spectroscopy (¹H/¹³C for functional group and stereochemical analysis), and mass spectrometry (LCMS or HRMS for molecular weight validation). For crystalline derivatives, single-crystal diffraction provides precise bond lengths and angles, while NMR splitting patterns resolve substituent positions (e.g., distinguishing 4-chlorophenyl groups) .

Q. What analytical techniques are used to assess purity?

Methodological Answer: Purity is evaluated via HPLC (reverse-phase columns with UV detection) and GC-MS for volatile derivatives. For example, retention times and peak area ratios are compared against reference standards. Impurity profiling may involve spiking experiments with known byproducts (e.g., unreacted precursors or hydrolysis products) .

Q. How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer: Stability studies use accelerated degradation protocols :

  • Thermal stress : Incubation at 40–60°C for 1–4 weeks.
  • Hydrolytic stress : Exposure to acidic/basic buffers (pH 1–12).
  • Oxidative stress : Treatment with H₂O₂. Degradation products are monitored via HPLC or LCMS, with focus on ester hydrolysis or chlorophenyl group oxidation .

Q. What are the key physicochemical properties relevant to formulation studies?

Methodological Answer: Critical properties include:

  • LogP (measurable via shake-flask or computational tools) to assess lipophilicity.
  • Solubility : Determined in aqueous buffers (pH 1–7.4) using nephelometry.
  • Melting point : Differential scanning calorimetry (DSC) for polymorph identification. These parameters guide solvent selection for in vitro bioassays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Enantiomeric purity is critical for bioactivity (e.g., in pesticidal derivatives like Esfenvalerate). Methods include:

  • Chiral catalysts : Use of (R)- or (S)-BINAP-metal complexes in asymmetric hydrogenation.
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B lipase in organic solvents). Chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric excess (ee) ≥98% .

Q. What computational strategies model the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding to insect sodium channels using:

  • Protein templates : Homology models based on Drosophila melanogaster voltage-gated channels.
  • Ligand preparation : DFT-optimized geometries (B3LYP/6-31G*). MD simulations (NAMD/GROMACS) assess binding stability under physiological conditions .

Q. How do researchers resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies often arise from:

  • Stereochemical impurities : Re-evaluate synthesis protocols and confirm ee via polarimetry or CD spectroscopy.
  • Degradation artifacts : Compare fresh vs. aged samples using stability-indicating assays.
  • Assay variability : Standardize protocols (e.g., WHO-recommended insecticide bioassays) .

Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?

Methodological Answer:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded aromatic/ester regions.
  • DOSY : Differentiates compounds by molecular weight in crude mixtures.
  • Selective decoupling : Suppresses signals from interfering protons (e.g., methyl groups) .

Q. How is the compound’s environmental fate modeled in ecotoxicology studies?

Methodological Answer: QSPR models predict:

  • Photodegradation : Using UV-Vis spectra and TD-DFT calculations.
  • Soil adsorption : Correlated with logP and molecular volume.
    Experimental validation involves radiolabeled studies (¹⁴C-tracking) in microcosms to quantify metabolites and half-lives .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Reactant of Route 2
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Methyl 2-(4-chlorophenyl)-3-methylbutanoate

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